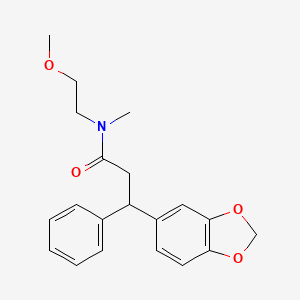![molecular formula C10H14N2O3S B4439625 N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439625.png)
N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
"N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide" is a compound related to the class of sulfonamides, which are known for their varied chemical and biological activities. This compound belongs to a broader class of substituted benzamides and sulfonamides with significant pharmacological potentials. Although specific research directly on "N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide" is limited, related compounds have been synthesized and studied for their chemical properties and potential applications in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those structurally related to "N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide," typically involves multi-step chemical reactions. These processes might include nucleophilic substitution, diazotization, and subsequent reactions with suitable electrophiles or nucleophiles to introduce the sulfonamide functional group. Detailed synthesis pathways are explored in the context of developing compounds with potential Class III antiarrhythmic activity or other biological activities, as seen in related sulfonamide and benzamide derivatives (Ellingboe et al., 1992).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by X-ray crystallography and spectroscopic methods, providing insights into their conformation and electronic properties. The molecular-electronic structure, including steric hindrance and electronic distribution, significantly affects the chemical reactivity and potential biological activity of these compounds. For example, studies on isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offer insights into the structure-activity relationships of similar compounds (Rublova et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide" can be inferred from related studies on sulfonamide derivatives. These compounds participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the nature of the substituents and the reaction conditions. The presence of the sulfonamide group affects the electron density and reactivity of the benzamide moiety, influencing its chemical behavior and interactions with other molecules (Khazalpour & Nematollahi, 2015).
Propriétés
IUPAC Name |
3-(methanesulfonamido)-N,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7-4-5-8(10(13)11-2)6-9(7)12-16(3,14)15/h4-6,12H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJWWCAMKNJSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide](/img/structure/B4439548.png)
![[2-oxo-2-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)ethoxy]acetic acid](/img/structure/B4439550.png)
![N-(1-isopropyl-2-methylpropyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439560.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439571.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone](/img/structure/B4439574.png)

![N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439579.png)

![N-[4-(acetylamino)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4439592.png)
![2-{[2-(2-methoxyphenoxy)butanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4439609.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439616.png)

![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4439632.png)
